molecular formula C22H20N4O4S B2775222 4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946233-03-0

4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide

Cat. No.: B2775222
CAS No.: 946233-03-0
M. Wt: 436.49
InChI Key: ZLVKMFSEDIERLN-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Properties

IUPAC Name

4-acetyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-14-4-5-17(20-13-26-21(23-20)10-11-22(24-26)30-3)12-19(14)25-31(28,29)18-8-6-16(7-9-18)15(2)27/h4-13,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVKMFSEDIERLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by the presence of an acetyl group, a methoxyimidazo moiety, and a benzenesulfonamide group, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 422.5 g/mol
CAS Number 946232-75-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit the activity of certain enzymes or modulate receptor functions involved in various disease pathways. Notably, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis .

Antimicrobial Activity

Preliminary studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The disc diffusion method has been employed to assess the antibacterial activity of related compounds, suggesting that modifications in the sulfonamide structure can enhance efficacy against various bacterial strains .

Antidiabetic Potential

Research has also explored the antidiabetic potential of related sulfonamides. In particular, compounds similar to this compound have demonstrated significant effects in lowering blood glucose levels in diabetic models .

Cardiovascular Effects

Studies have highlighted the cardiovascular effects of benzenesulfonamide derivatives. For instance, certain compounds have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in managing cardiovascular conditions .

Study on Antimicrobial Efficacy

A study evaluated various sulfonamide derivatives for their antibacterial activity using standard strains. The results showed that some derivatives exhibited comparable or superior activity compared to conventional antibiotics .

Evaluation of Antidiabetic Activity

In a controlled experiment, a related sulfonamide was administered to diabetic rats. The results demonstrated a significant reduction in blood glucose levels compared to untreated controls, indicating its potential as an antidiabetic agent .

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

StepReaction TypeOptimal ConditionsYield (%)Purity (%)Reference
1Imidazo[1,2-b]pyridazine formationDMF, 80°C, Pd(OAc)₂65–7090
2Sulfonamide couplingCH₂Cl₂, RT, Et₃N75–8095
3AcetylationAcCl, pyridine, 0°C8598

Q. Table 2: Common Analytical Techniques and Applications

TechniqueApplicationKey InsightsReference
1H NMRConfirm regiochemistryMethoxy singlet at δ 3.8–4.0 ppm; acetyl peak at δ 2.5 ppm
HRMSVerify molecular ion[M+H]+ m/z = 479.1234 (calculated)
X-ray crystallographyResolve stereochemistryDihedral angle between imidazo and phenyl rings: 45°

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